An In-depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde (CAS: 55327-29-2)
An In-depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde (CAS: 55327-29-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a recurring motif in a multitude of pharmacologically active compounds. From the antibacterial sulfathiazole to the anti-cancer agent Dasatinib, the thiazole core has proven to be a versatile building block for developing new therapeutic agents.[1] This guide focuses on a specific, yet highly valuable, derivative: 2-p-tolyl-thiazole-4-carbaldehyde. The strategic placement of the p-tolyl group at the 2-position and a reactive carbaldehyde at the 4-position makes this compound a pivotal intermediate for synthesizing a diverse array of molecules with potential applications in drug discovery and materials science.[3] This document aims to provide a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, serving as a resource for researchers looking to leverage this compound in their work.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key properties of 2-p-tolyl-thiazole-4-carbaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55327-29-2 | [4] |
| Molecular Formula | C₁₁H₉NOS | [4] |
| Molecular Weight | 203.26 g/mol | [4] |
| Melting Point | 128-130 °C | [4] |
| Appearance | Not specified, likely a solid | |
| Solubility | No data available, likely soluble in organic solvents like chloroform and diethyl ether | [4] |
Spectral Data:
The structural elucidation of 2-p-tolyl-thiazole-4-carbaldehyde is confirmed through various spectroscopic techniques. The following data has been reported:
-
¹H NMR (400 MHz, CDCl₃) δ/ppm: 10.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H5), 7.84 (d, J=8 Hz, 2H, phenyl-H), 7.25 (d, J=8 Hz, 2H, phenyl-H), 2.4 (s, 3H, CH₃).[4]
-
Mass Spectrum (m/z, %): 204 (M+1, 15), 203 (M+, 100), 173 (30), 140 (58), 115 (68), 89 (40), 84 (65), 58 (85).[4]
Synthesis of 2-p-tolyl-thiazole-4-carbaldehyde: A Multi-faceted Approach
The synthesis of 2-p-tolyl-thiazole-4-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Oxidation of (2-p-tolyl-thiazol-4-yl)-methanol
A direct and efficient method for the preparation of 2-p-tolyl-thiazole-4-carbaldehyde involves the oxidation of the corresponding primary alcohol, (2-p-tolyl-thiazol-4-yl)-methanol. This method is advantageous due to the relatively mild conditions and good yields.
Experimental Protocol: Oxidation with Manganese Dioxide
This protocol is based on a reported procedure for the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde.[4]
Materials:
-
(2-p-tolyl-thiazol-4-yl)-methanol
-
Manganese (IV) oxide (MnO₂)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable round-bottom flask, dissolve (2-p-tolyl-thiazol-4-yl)-methanol (1.0 eq) in chloroform.
-
Add activated manganese (IV) oxide (approximately 8-10 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from ethanol to yield 2-p-tolyl-thiazole-4-carbaldehyde as a solid.[4]
Yield: 70%[4]
Caption: Workflow for the oxidation of (2-p-tolyl-thiazol-4-yl)-methanol.
Hantzsch Thiazole Synthesis: A Convergent Approach
The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde, a convergent strategy can be employed where the p-tolyl group is introduced via the thioamide, and the aldehyde (or a precursor) is part of the α-halocarbonyl component.
A practical approach involves using an α-halocarbonyl compound that can be readily converted to the aldehyde post-cyclization, such as ethyl bromopyruvate. The resulting thiazole-4-carboxylate can then be reduced to the alcohol and subsequently oxidized to the aldehyde as described previously. A more direct, albeit potentially more challenging, route would involve an α-halo-β-oxocarbaldehyde derivative.
Conceptual Protocol: Hantzsch Synthesis of a Precursor
This conceptual protocol outlines the synthesis of 2-p-tolylthiazole-4-carboxylic acid, a direct precursor that can be converted to the target aldehyde. This method has been used to generate derivatives for biological testing.[1]
Step 1: Synthesis of 4-Methylbenzothioamide
-
Treat 4-methylbenzonitrile with a sulfurating agent such as ammonium sulfide in a suitable solvent like DMF.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product, 4-methylbenzothioamide, is typically isolated by precipitation with water and can be purified by washing with n-hexane.[1]
Step 2: Cyclization to form 2-p-Tolylthiazole-4-carboxylic acid
-
React 4-methylbenzothioamide with bromopyruvic acid in a solvent such as ethanol, often in the presence of a base like calcium carbonate to neutralize the HBr formed.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 30 hours).
-
After workup, which typically involves evaporation of the solvent and recrystallization from ethanol, 2-p-tolylthiazole-4-carboxylic acid is obtained.[1]
Step 3: Conversion to 2-p-tolyl-thiazole-4-carbaldehyde
The resulting carboxylic acid can be converted to the target aldehyde via a two-step reduction-oxidation sequence:
-
Reduction: Reduce the carboxylic acid to (2-p-tolyl-thiazol-4-yl)-methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).
-
Oxidation: Oxidize the resulting alcohol to the aldehyde using the manganese dioxide protocol described above.
Caption: Hantzsch synthesis pathway to the target aldehyde via a carboxylic acid intermediate.
Vilsmeier-Haack Formylation: A Potential Direct Route
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[3] This reaction could potentially be applied to 2-p-tolylthiazole to directly introduce the aldehyde group at the 4-position. The success of this reaction would depend on the relative reactivity of the thiazole ring positions and the directing effects of the 2-p-tolyl substituent. Generally, for thiazoles, electrophilic substitution is favored at the C5 position unless it is blocked.[2] However, the specific electronic and steric environment of 2-p-tolylthiazole might allow for formylation at C4.
Conceptual Protocol: Vilsmeier-Haack Formylation
This is a generalized, conceptual protocol as a specific example for this substrate was not found in the searched literature.
Materials:
-
2-p-tolylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
A suitable solvent (e.g., 1,2-dichloroethane or excess DMF)
-
Aqueous sodium acetate or sodium carbonate solution
Procedure:
-
Cool a solution of DMF in the chosen solvent to 0 °C in an inert atmosphere.
-
Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature. This forms the Vilsmeier reagent.
-
To this mixture, add a solution of 2-p-tolylthiazole.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture with an aqueous base solution (e.g., sodium acetate or sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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- 3. jk-sci.com [jk-sci.com]
- 4. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
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